molecular formula C27H26FN3OS B12428912 R-59-022-d5 (Mono-defluoro Ritanserin-d5)

R-59-022-d5 (Mono-defluoro Ritanserin-d5)

Cat. No.: B12428912
M. Wt: 464.6 g/mol
InChI Key: MFVJXLPANKSLLD-VIQYUKPQSA-N
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Description

R 59-022-d5, also known as Mono-defluoro Ritanserin-d5, is a stable isotope-labeled compound. It is a derivative of Ritanserin, a well-known serotonin receptor antagonist. The compound has a molecular formula of C27D5H21FN3OS and a molecular weight of 464.609. It is primarily used in scientific research as a reference standard and for various analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R 59-022-d5 involves the incorporation of deuterium atoms into the Ritanserin molecule. This process typically includes the following steps:

    Purification: The purification of the deuterated compound to achieve the desired level of isotopic enrichment.

    Characterization: The characterization of the final product using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of R 59-022-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

R 59-022-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

R 59-022-d5 has a wide range of scientific research applications, including:

Mechanism of Action

R 59-022-d5 exerts its effects by targeting serotonin receptors. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This inhibition affects various molecular pathways involved in neurotransmission and other physiological processes. The primary molecular targets include serotonin receptors, which play a crucial role in mood regulation, cognition, and other functions .

Comparison with Similar Compounds

Similar Compounds

    Ritanserin: The parent compound of R 59-022-d5, known for its serotonin receptor antagonistic properties.

    Ketanserin: Another serotonin receptor antagonist with similar pharmacological effects.

    R 59-022: A closely related compound with similar inhibitory effects on serotonin receptors.

Uniqueness

R 59-022-d5 is unique due to its stable isotope labeling, which allows for precise analytical measurements and studies. The incorporation of deuterium atoms enhances its stability and provides distinct advantages in research applications, such as improved accuracy in mass spectrometry analyses .

Properties

Molecular Formula

C27H26FN3OS

Molecular Weight

464.6 g/mol

IUPAC Name

6-[2-[4-[(4-fluorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3/i2D,3D,4D,5D,6D

InChI Key

MFVJXLPANKSLLD-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C=CS4)C)C5=CC=C(C=C5)F)[2H])[2H]

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3

Origin of Product

United States

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